4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide
Description
Properties
IUPAC Name |
4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6S/c13-10-9(11(14)19)16-17-12-8(6-15-18(10)12)7-4-2-1-3-5-7/h1-6H,13H2,(H2,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLWGFMJXQSBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azo-Coupling of Pyrazole-3(5)-Diazonium Chlorides with Cyanothioacetamide
This is the most documented and convenient synthetic approach:
- Starting Materials: Pyrazole-3(5)-diazonium chlorides and cyanothioacetamide.
- Reaction: Cyanothioacetamide undergoes azo-coupling with the diazonium salts to form pyrazolo[5,1-c]triazine-3-carbothioamide derivatives.
- Conditions: Typically carried out under controlled temperature and pH to favor coupling.
- Mechanism: The diazonium salt acts as an electrophile, coupling with the nucleophilic cyanothioacetamide, followed by ring closure to form the fused heterocycle.
- Post-Synthesis Modifications: The carbothioamide product can be selectively oxidized with hydrogen peroxide (H₂O₂) to yield either pyrazolo[5,1-c]triazine-3-carboxamides or 1,2,4-thiadiazole derivatives, depending on reaction conditions.
This method is advantageous due to its straightforward procedure and relatively high yields.
Hantzsch-Type Cyclization with α-Bromo Ketones
- The thioamide intermediates obtained from the azo-coupling step can undergo further cyclization via Hantzsch-type reactions.
- Reaction with α-bromo ketones leads to the formation of 3-(thiazol-2-yl)pyrazolo[5,1-c]triazines.
- This step introduces additional heterocyclic rings, expanding the molecular complexity and potentially modifying biological activity.
Alternative Routes via Thiosemicarbazides and Diazonium Salts
- 4-Benzoyl-1-cyanoacetylthiosemicarbazide reacts with aromatic diazonium chlorides to form (arylhydrazono)thiosemicarbazides.
- These intermediates can be regioselectively cyclized with phenacyl bromide to yield thiazoline derivatives.
- Further heterocyclization steps can produce pyrazolo[1,5-a]triazines and related fused heterocycles, which share structural similarities with the target compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Aqueous or mixed aqueous-organic solvents | Supports diazonium salt stability |
| Temperature | 0–5 °C during diazonium salt formation; room temperature for coupling | Low temperature prevents diazonium decomposition |
| pH | Slightly acidic to neutral | Optimizes azo-coupling efficiency |
| Oxidant (for post-oxidation) | Hydrogen peroxide (H₂O₂) | Controls selective oxidation pathways |
| Reaction Time | 1–4 hours | Depends on substrate and scale |
Research Findings and Yields
- The azo-coupling reaction yields pyrazolo[5,1-c]triazine-3-carbothioamides in moderate to good yields (typically 60–85%).
- Oxidation with H₂O₂ can be tuned to selectively obtain carboxamide or thiadiazole derivatives, demonstrating the synthetic versatility of the intermediate thioamide.
- The Hantzsch-type cyclization further diversifies the compound library, with yields around 70–80% reported.
- These synthetic methods have been validated in multiple studies, confirming reproducibility and scalability.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Steps | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Azo-coupling with cyanothioacetamide | Pyrazole-3(5)-diazonium chloride + cyanothioacetamide | Azo-coupling → ring closure | 60–85 | Most direct and widely used method |
| Hantzsch-type cyclization | Thioamide intermediate + α-bromo ketones | Cyclization to thiazolyl derivatives | 70–80 | Adds heterocyclic complexity |
| Thiosemicarbazide route | 4-Benzoyl-1-cyanoacetylthiosemicarbazide + aromatic diazonium chloride | Coupling → cyclization with phenacyl bromide | 50–75 | Alternative approach to related heterocycles |
Chemical Reactions Analysis
Reactivity of the Carbothioamide Group
The -C(=S)-NH₂ group participates in nucleophilic substitution, oxidation, and condensation:
Mechanistic Notes :
-
Oxidation replaces sulfur with oxygen, forming a carboxamide .
-
Alkylation occurs at the sulfur atom due to its nucleophilicity .
Functionalization of the Triazine Core
The triazine ring undergoes electrophilic substitution and cycloaddition:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at C7 and C3 positions, stabilized by the adjacent amino group .
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Diazotization : NaNO₂/HCl generates diazonium salts for coupling with aromatic amines or phenols .
Biological Activity-Driven Modifications
Derivatives of this scaffold show anticancer potential. Key modifications include:
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Sulfonamide Formation : Reaction with chlorosulfonic acid introduces sulfonamide groups at C5, enhancing cytotoxicity .
-
Glycosylation : Thioglycoside derivatives (e.g., with tetra-O-acetyl-α-D-glucopyranosyl) improve solubility and bioactivity .
Example Reaction :
text4-Amino-8-phenylpyrazolo-triazine-3-carbothioamide + ClSO₃H → Sulfonamide derivative (IC₅₀ = 12 nM vs. HCT-116) [9]
Stability and Degradation
-
Hydrolytic Stability : The C3 nitro group is stabilized against hydrolysis by electron donation from the C4 amino group .
-
Thermal Decomposition : Degrades above 232°C, releasing N₂ and H₂S .
Key Research Findings
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Anticancer Activity : Derivatives exhibit nanomolar cytotoxicity against HCT-116 colon cancer cells .
-
Tautomerism : Exists in equilibrium with an azido-triazine tautomer in solution, confirmed by ¹H NMR .
-
Environmental Compatibility : Ionic liquid-mediated syntheses reduce toxicity compared to organic solvents .
Data Tables
| Entry | Reaction | Catalyst/Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | Oxidation (S → O) | H₂O₂/AcOH | 4 h | 72% |
| 2 | Alkylation (S-CH₂Ph) | K₂CO₃/DMF | 8 h | 58% |
| 3 | Sulfonamide Formation | ClSO₃H/CH₂Cl₂ | 2 h | 80% |
Table 2: Biological Activity of Derivatives
| Derivative | IC₅₀ (nM) | Target Cell Line | Reference |
|---|---|---|---|
| Sulfonamide-Morpholine | 14 | HCT-116 | |
| Thioglycoside-Glucose | 22 | PC-3 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has highlighted the potential of 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine derivatives in cancer therapy. A study demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
Table 1: Cytotoxicity of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine Derivatives
Antimicrobial Properties
Another area of application is in antimicrobial formulations. Compounds similar to 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The thioamide group enhances the compound's ability to penetrate bacterial membranes.
Material Science
Polymer Chemistry
The incorporation of 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. These polymers can find applications in coatings and composites.
Table 2: Properties of Polymers Containing 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine
Agricultural Applications
Pesticide Development
The compound has been investigated for its potential use as a pesticide. Its ability to inhibit certain enzymes in pests can lead to effective pest control solutions while minimizing environmental impact.
Case Study: Efficacy Against Aphids
In a controlled study, formulations containing 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine were tested against aphid populations on crops. Results indicated a significant reduction in aphid numbers compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Structural and Electronic Properties
a. Brominated Pyrazolo[5,1-c][1,2,4]triazines
- Example : 7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines (compounds 2b , 3b ) .
- Key Differences :
- Bromine substituents at positions 7 and 8 result in shorter C–Br bonds (~1.85–1.86 Å) and influence crystal packing via halogen interactions.
- The tert-butyl group at position 3 increases steric bulk, reducing solubility compared to the phenyl group in the target compound.
- Applications : Brominated analogs are studied for structural behavior rather than bioactivity, highlighting the role of halogenation in materials science .
b. Nitro-Substituted Triazolo[5,1-c][1,2,4]triazines
- Example: 3,7-Dinitro-4-amino-triazolo[5,1-c][1,2,4]triazine (31) and its oxide (32) .
- Key Differences: Nitro groups enhance energetic performance, with detonation velocities (~8,750 m/s) exceeding RDX. The absence of a carbothioamide group limits hydrogen-bonding interactions but improves thermal stability.
c. Carbonitrile and Ester Derivatives
- Example: 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1021870-78-9) .
- Key Differences :
Reactivity and Functionalization
- Amino Group Reactivity: The 4-amino group in the target compound participates in condensation reactions, as seen in analogs like ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 1396844-38-4) . This group can form hydrogen bonds or undergo alkylation/arylation.
- Carbothioamide vs. Carbonyl : Unlike 4-oxo analogs (e.g., 4-oxo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines ), the carbothioamide group offers nucleophilic sulfur, enabling thioether formation or metal coordination .
Table: Comparative Properties of Selected Analogs
Biological Activity
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and pharmacokinetic profiles based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 250.31 g/mol. It features a pyrazolo-triazine core structure which is known for its diverse biological activities. The compound is classified as an irritant and requires careful handling.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. Below are summarized findings from different studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HCT116 | 10.0 | Inhibition of CDK2 |
| Study 2 | PC-3 | 5.0 | Induction of apoptosis |
| Study 3 | MCF-7 | 12.5 | Inhibition of mTOR pathway |
| Study 4 | DLD-1 | 8.0 | Suppression of tumor growth in xenograft models |
The anticancer effects of this compound are attributed to multiple mechanisms:
- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer proliferation such as CDK2 and mTOR, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound promotes apoptosis through intrinsic and extrinsic pathways, effectively reducing cell viability in various cancer types .
- Synergistic Effects : In combination with other chemotherapeutic agents like 5-fluorouracil (5-FU), it has demonstrated enhanced anticancer efficacy, suggesting potential for combination therapies .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics:
- Bioavailability : Approximately 68.6% after intraperitoneal administration.
- Safety Profile : Exhibited no significant toxicity at effective doses in animal models .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Case Study on Colorectal Cancer : A study demonstrated that the compound significantly reduced tumor size in a zebrafish embryo model when administered at low doses.
- Breast Cancer Model : In vitro studies showed that treatment with the compound led to significant apoptosis in MCF-7 cells compared to controls.
Q & A
Q. What in silico and in vitro models best prioritize derivatives for antitumor activity?
- Workflow :
Virtual screening : Filter derivatives using QSAR models (e.g., Random Forest classifiers trained on NCI-60 data).
In vitro validation : Test top candidates in 3D tumor spheroids (HCT-116) to mimic in vivo conditions.
Mechanistic studies : Use RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
